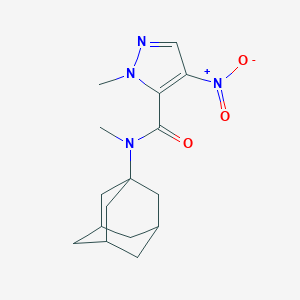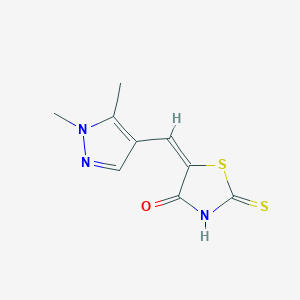
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Übersicht
Beschreibung
“(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles, including “(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one”, are often used as precursors in the synthesis of condensed heterocyclic systems . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of pyrazoles can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives have been studied for their potential anticancer and antiangiogenic effects. One study synthesized a series of thioxothiazolidin-4-one derivatives and tested them against mouse Ehrlich Ascites Tumor (EAT), demonstrating significant reduction in tumor volume and cell number, and increased life span in EAT-bearing mice. These compounds also showed strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Anti-Inflammatory Activity
Another research focused on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, exhibiting significant anti-inflammatory activities. Among the synthesized compounds, some showed notable effectiveness in anti-inflammatory assays (Sunder & Maleraju, 2013).
Inhibition of ADAMTS-5
A series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 (aggrecanase-2) were described, showing potential in inhibiting degradation of aggrecan, a major component of cartilage lost in osteoporosis. These compounds represent a new class of agents for treating diseases involving cartilage degradation, like osteoarthritis (Gilbert et al., 2007).
Antimicrobial Activity
The antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives was also explored. Novel compounds synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde showed varying degrees of antibacterial and antifungal activity, with some compounds being potent against specific strains of bacteria and fungi (B'Bhatt & Sharma, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5-6(4-10-12(5)2)3-7-8(13)11-9(14)15-7/h3-4H,1-2H3,(H,11,13,14)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBQUTKJONFZJP-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



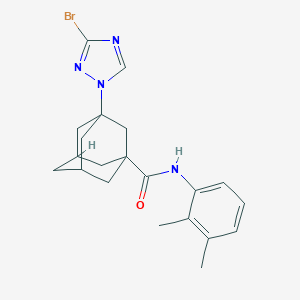
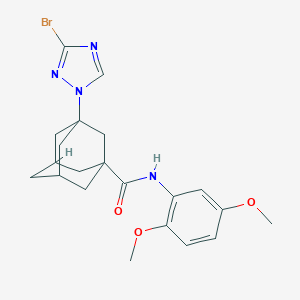
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B458028.png)
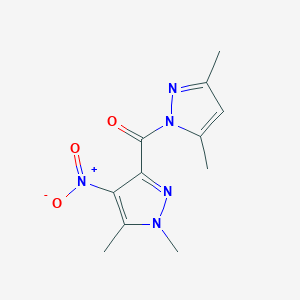
![4-isopropyl-N-{2-[(4-isopropylbenzoyl)amino]phenyl}benzamide](/img/structure/B458031.png)
![isopropyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B458033.png)
![4-tert-butyl-N-[3-[4-[3-[[(4-tert-butylphenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]benzamide](/img/structure/B458035.png)
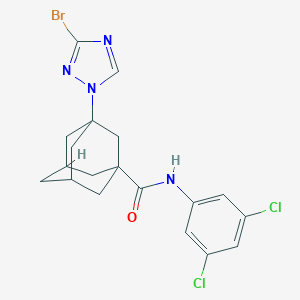
![Ethyl 5-[(dimethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B458038.png)
![3-fluoro-N-{3-[(3-fluorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B458039.png)

![4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B458041.png)
